



Application of N-Methylation in Drug Development: Enhancing Therapeutic Potential

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Compound of Interest		
Compound Name:	N-Me- A-OH-Val-OH	
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For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-methylation, the substitution of a hydrogen atom with a methyl group on a nitrogen atom, is a powerful medicinal chemistry strategy for optimizing the therapeutic properties of drug candidates, particularly peptides.[1][2] This modification can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, addressing key challenges in drug development such as poor metabolic stability, low bioavailability, and lack of receptor selectivity. [1][2]

The introduction of an N-methyl group can sterically hinder the approach of proteases, leading to a significant increase in the metabolic stability and in vivo half-life of peptide-based drugs.[3] [4] Furthermore, N-methylation can modulate the conformational flexibility of a peptide backbone, often favoring a bioactive conformation that enhances binding affinity and selectivity for its target receptor.[2][5] This conformational restriction can also improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity.[6][7]

The strategic application of N-methylation has been shown to convert peptide agonists into antagonists, fine-tune receptor subtype selectivity, and improve the overall "drug-like" properties of therapeutic peptides.[4][5] Consequently, N-methylation is a widely employed technique in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions.[2]



Quantitative Data on the Effects of N-Methylation

The following tables summarize the impact of N-methylation on the pharmacokinetic properties of various compounds.

Compound	Modification	In Vitro Intrinsic Clearance (CLint) (mL/min/mg)	Fold Improvement	Reference
Enzalutamide	Non-deuterated (N-CH3)	RLM: 0.137, HLM: 0.048	-	[8]
Enzalutamide	Deuterated (N- CD3)	RLM: 0.069, HLM: 0.013	RLM: ~2x, HLM: ~3.7x	[8]

RLM: Rat Liver Microsomes, HLM: Human Liver Microsomes

| Compound | Modification | Cmax (ng/mL) | AUC0-t (h·ng/mL) | Oral Bioavailability (%) | Reference | |---|---|---| | Veber-Hirschmann peptide analog | Non-methylated | - | - | <1 |[5] | | Veber-Hirschmann peptide analog | Tri-N-methylated | - | - | 10 |[5][6] | | Enzalutamide | Non-deuterated (N-CH3) | 2258 \pm 193 | 51483 \pm 2904 | - |[8] | Enzalutamide | Deuterated (N-CD3) | 3055 \pm 229 | 104401 \pm 6393 | - |[8] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the on-resin N-methylation of a peptide during solid-phase peptide synthesis (SPPS).[3][9]

Materials:

- Fmoc-protected amino acid-loaded resin
- N,N-Dimethylformamide (DMF)



- Piperidine solution (20% in DMF)
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Collidine or Diisopropylethylamine (DIEA)
- Dimethyl sulfate (DMS) or Methyl iodide (Mel)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 2-Mercaptoethanol
- Coupling reagents (e.g., HATU, HOBt)
- Microwave peptide synthesizer (optional)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.
- Sulfonylation (o-NBS Protection):
 - Wash the resin thoroughly with DMF.
 - Dissolve o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in DMF.
 - Add the solution to the resin and react for 15-30 minutes.
 - Wash the resin with DMF.
- N-Methylation:
 - Prepare a solution of DBU (3 equivalents) and DMS or MeI (10 equivalents) in DMF.
 - Add the solution to the resin and react for 5-10 minutes.



- Wash the resin with DMF.
- Desulfonylation (o-NBS Removal):
 - Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
 - Add the solution to the resin and react for 5-10 minutes.
 - Wash the resin with DMF.
- Coupling of the Next Amino Acid:
 - Couple the next Fmoc-protected amino acid using a standard coupling protocol (e.g., HATU/DIEA). Microwave assistance can be beneficial for coupling to the N-methylated amine.[1]
- Repeat: Repeat steps 2-6 for each desired N-methylation and subsequent amino acid couplings.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

Protocol 2: Synthesis of Fmoc-N-Me-Amino Acids

This protocol outlines the synthesis of Fmoc-protected N-methylated amino acids for use in SPPS.[10][11]

Materials:

- Fmoc-amino acid
- 2-Chlorotrityl chloride (2-CTC) resin
- Dichloromethane (DCM)
- DIEA



- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- · Dimethyl sulfate or Methyl iodide
- DBU
- 2-Mercaptoethanol
- Fmoc-OSu
- Trifluoroacetic acid (TFA)

Procedure:

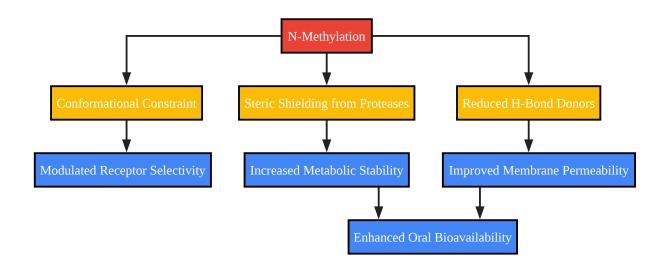
- Loading of Fmoc-Amino Acid onto 2-CTC Resin:
 - Swell the 2-CTC resin in DCM.
 - Dissolve the Fmoc-amino acid (3 equivalents) and DIEA (9 equivalents) in DCM.
 - Add the solution to the resin and stir for 2 hours.
 - Wash the resin with DCM and DMF.
- Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
- Sulfonylation (o-NBS Protection): Protect the free amine with o-NBS-Cl as described in Protocol 1, step 3.
- N-Methylation: Methylate the sulfonamide as described in Protocol 1, step 4.
- Desulfonylation (o-NBS Removal): Remove the o-NBS group as described in Protocol 1, step 5.
- Fmoc Protection:
 - Dissolve Fmoc-OSu (3 equivalents) and DIEA (6 equivalents) in DMF.
 - Add the solution to the resin and react for 2 hours to protect the N-methyl amine.



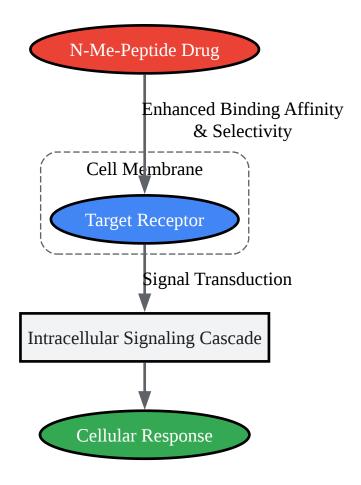
- Wash the resin with DMF and DCM.
- Cleavage from Resin:
 - Cleave the Fmoc-N-Me-amino acid from the resin using a mild solution of 1% TFA in DCM.
 - Collect the filtrate and neutralize with a weak base (e.g., pyridine).
 - Evaporate the solvent to obtain the crude Fmoc-N-Me-amino acid.
- Purification: Purify the product by column chromatography or recrystallization.

Visualizations









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